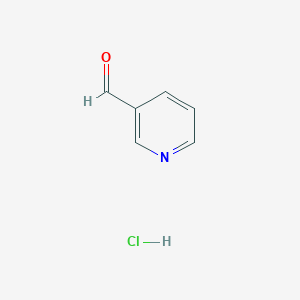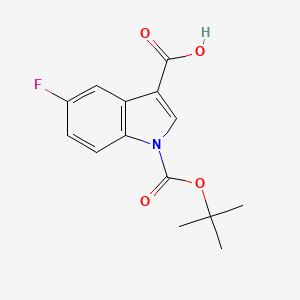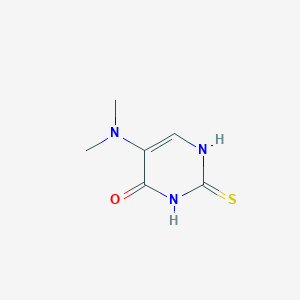
Nicotinaldehydehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinaldehydehydrochloride is a chemical compound derived from nicotinaldehyde, which is a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nicotinaldehydehydrochloride can be synthesized through the reaction of nicotinaldehyde with hydrochloric acid. The reaction typically involves the following steps:
- Dissolving nicotinaldehyde in an appropriate solvent such as ethanol.
- Adding hydrochloric acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolating the product by filtration and drying.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods could include:
- Continuous flow reactors to maintain optimal reaction conditions.
- Use of automated systems for precise control of reagent addition and temperature.
- Implementation of purification processes such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Nicotinaldehydehydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to nicotinic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to nicotinalcohol using reducing agents such as sodium borohydride.
Substitution: Formation of nicotinaldehyde derivatives through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Nicotinic acid.
Reduction: Nicotinalcohol.
Substitution: Various nicotinaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Nicotinaldehydehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in NAD biosynthesis and its potential effects on cellular metabolism.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of nicotinaldehydehydrochloride involves its role as a precursor in NAD biosynthesis. It is converted to nicotinamide adenine dinucleotide through the Preiss-Handler pathway, which involves the following steps:
- Nicotinaldehyde is converted to nicotinic acid.
- Nicotinic acid is then converted to nicotinic acid mononucleotide.
- Finally, nicotinic acid mononucleotide is converted to NAD.
This pathway is crucial for maintaining cellular energy metabolism and redox balance. This compound’s ability to replenish NAD levels makes it a potential therapeutic agent for conditions characterized by NAD depletion .
Vergleich Mit ähnlichen Verbindungen
Nicotinaldehyde: The parent compound, used in similar applications but lacks the hydrochloride component.
Nicotinic acid: Another NAD precursor with similar biological roles.
Nicotinamide: A form of vitamin B3, also involved in NAD biosynthesis.
Uniqueness: Nicotinaldehydehydrochloride is unique due to its specific role in NAD biosynthesis and its potential therapeutic applications. Its hydrochloride form may offer advantages in terms of solubility and stability compared to its parent compound, nicotinaldehyde.
Eigenschaften
Molekularformel |
C6H6ClNO |
|---|---|
Molekulargewicht |
143.57 g/mol |
IUPAC-Name |
pyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H5NO.ClH/c8-5-6-2-1-3-7-4-6;/h1-5H;1H |
InChI-Schlüssel |
ZDMMTAAULATCPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B13117560.png)

![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)

![6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)
